molecular formula C11H10ClNO3S B8314523 4-Chloro-2-ethyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide

4-Chloro-2-ethyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B8314523
M. Wt: 271.72 g/mol
InChI Key: BAPQWUWSBIELPL-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C11H10ClNO3S and its molecular weight is 271.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClNO3S

Molecular Weight

271.72 g/mol

IUPAC Name

4-chloro-2-ethyl-1,1-dioxo-5-phenyl-1,2-thiazol-3-one

InChI

InChI=1S/C11H10ClNO3S/c1-2-13-11(14)9(12)10(17(13,15)16)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

BAPQWUWSBIELPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Ethyl-4-hydroxy-5-phenylisothiazol-3(2H)-one 1,1-dioxide (5 g, 19.76 mmol) was dissolved in dry DCM (250 mL) and cooled to 0° C. under N2. Dry DMF (15 mL) was added, followed by oxalyl chloride (3 mL, 34.4 mmol). The ice-bath was removed and the mixture was refluxed at 50° C. under N2 for 4 h. The reaction mixture was evaporated and the residue was diluted with EtOAc and washed with water (3×25 mL) and brine, dried over Na2SO4 and evaporated. Another (16 g, 63.24 mmol) of 2-ethyl-4-hydroxy-5-phenylisothiazol-3(2H)-one 1,1-dioxide was dissolved in dry DCM (500 mL) and cooled to 0° C. under N2. Dry DMF (20 mL) was added followed by oxalyl chloride (9 mL, 103.2 mmol). The ice-bath was removed and the mixture was refluxed at 50° C. under N2 for 4 h. The reaction mixture was evaporated and the residue was diluted with EtOAc and washed with water (3×50 mL) and brine, dried over Na2SO4 and evaporated where by red solid was obtained. The crude material from both batches were combined and purified by column chromatography on silica gel using 2.5-3% EtOAc in petroleum ether as eluant, and recrystallised from MeOH to give the title compound (15.7 g, 70%) as a white solid; 1H NMR (400 MHz, CD3OD) δ 1.42 (t, 3H, J=7.3 Hz), 3.84 (q, 2H, J=7.3 Hz), 7.6-7.7 (m, 3H), 7.9-8.0 (m, 2H); Mass Spectrum: M+H+ 272.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
9 mL
Type
reactant
Reaction Step Six
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
70%

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